Isopropylmagnesium Chloride-Lithium Chloride

Description

The exact mass of the compound Isopropylmagnesium chloride-lithium chloride complex is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Isopropylmagnesium Chloride-Lithium Chloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Isopropylmagnesium Chloride-Lithium Chloride including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

lithium;magnesium;propane;dichloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H7.2ClH.Li.Mg/c1-3-2;;;;/h3H,1-2H3;2*1H;;/q-1;;;+1;+2/p-2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DBTNVRCCIDISMV-UHFFFAOYSA-L | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[Li+].C[CH-]C.[Mg+2].[Cl-].[Cl-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H7Cl2LiMg | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

145.3 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Accelerating Metallation: A Technical Guide to Isopropylmagnesium Chloride-Lithium Chloride Complex

Executive Summary

Isopropylmagnesium Chloride-Lithium Chloride (iPrMgCl[1][2][3][4][5][6][7][8][9][10]·LiCl) , colloquially known as "Turbo Grignard," represents a paradigm shift in organometallic chemistry.[11] Developed by Paul Knochel’s group in 2004, this reagent overcomes the kinetic limitations of traditional Grignard reagents.[6] By disrupting the polymeric aggregates typical of organomagnesium halides, the LiCl additive unlocks a unique reactivity profile: it enables rapid Halogen-Magnesium exchange at low temperatures while exhibiting exceptional functional group tolerance (e.g., esters, nitriles, nitro groups) that would otherwise be incompatible with standard Grignard conditions.

Mechanistic Architecture: The "Turbo" Effect[6]

To understand how to use this reagent, one must understand its solution-state structure. Traditional Grignard reagents (

The Depolymerization Hypothesis

The addition of stoichiometric Lithium Chloride (LiCl) acts as a "de-aggregating agent." LiCl possesses high lattice energy, but in THF, it coordinates with the magnesium center.

-

Aggregation: Standard

exists as oligomers/polymers. -

Insertion: LiCl breaks these bridges.

-

Activation: The resulting species is a monomeric or dimeric complex, often postulated as a magnesiate-type species

. This species has a higher charge density on the carbon-magnesium bond, significantly accelerating the rate of Halogen-Magnesium exchange.

Mechanistic Visualization

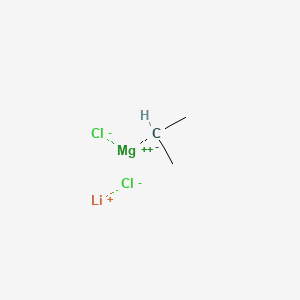

The following diagram illustrates the structural transition from the dormant polymeric state to the active "Turbo" state.

Figure 1: The "Turbo" effect mechanism. LiCl breaks down the kinetic stability of the aggregate, unlocking the thermodynamic potential of the reagent.

Reactivity Profile & Functional Group Tolerance[6][7][11][12]

The primary utility of iPrMgCl·LiCl is Chemo-selective Halogen-Magnesium Exchange .[6] Unlike direct metallation (deprotonation) or standard Grignard formation (oxidative addition), this method generates a new Grignard reagent from an organic halide (I > Br >> Cl) faster than the reagent can attack sensitive electrophilic groups on the same molecule.

Comparative Tolerance Table

The table below contrasts the compatibility of standard Grignards (e.g.,

| Functional Group | Standard Grignard (iPrMgCl) | Turbo Grignard (iPrMgCl[1][6]·LiCl) | Mechanistic Note |

| Ester (-COOR) | Incompatible (Nucleophilic Attack) | Compatible | Exchange is faster than carbonyl addition at < 0°C. |

| Nitrile (-CN) | Incompatible | Compatible | Stable at temperatures below 0°C. |

| Nitro (-NO2) | Incompatible (Redox/Attack) | Compatible | Requires very low temp (-40°C to -78°C). |

| Aryl Bromide | Slow / Requires Reflux | Fast (mins to hrs @ RT) | LiCl accelerates the exchange kinetics. |

| Aryl Chloride | Inert | Active (Activated substrates) | Electron-poor aryl chlorides can undergo exchange. |

| Tosylate/Triflate | Incompatible | Compatible | Allows orthogonal cross-coupling strategies. |

Experimental Protocol: Validated Workflows

A. Titration (The Iodine Method)

Accurate stoichiometry is critical. Unlike standard Grignards, the LiCl complex can affect colorimetric indicators. The Iodine Titration is the most robust method for process labs.

Reagents:

-

Resublimed Iodine (

) -

Anhydrous LiCl (saturated in THF) - Optional but recommended for sharpening the endpoint.

Protocol:

-

Weigh exactly 254 mg (1.0 mmol) of

into a flame-dried Schlenk flask under Argon. -

Dissolve in 5 mL of dry THF. The solution will be dark brown.[4]

-

Add the iPrMgCl[4][5][12][13]·LiCl solution dropwise via a tared syringe while stirring vigorously.

-

Endpoint: The solution transitions from Dark Brown

Yellow -

Calculation:

B. General Halogen-Magnesium Exchange Procedure

Objective: Convert an aryl bromide bearing an ester group to an aryl-magnesium species.

-

Setup: Flame-dry a 3-neck flask equipped with a thermometer and argon inlet.

-

Substrate: Dissolve 1.0 equiv of the Aryl Bromide in anhydrous THF (0.5 M concentration).

-

Cooling: Cool the solution to -20°C (Ice/Salt or Cryostat). Note: Temperature depends on substrate stability.

-

Exchange: Add 1.1 equiv of titrated iPrMgCl[4][5]·LiCl dropwise.[2][5]

-

Rate: Maintain internal temp < -15°C.[14]

-

-

Incubation: Stir at -15°C. Monitor conversion via GC-MS or HPLC (quench aliquot with MeOH/Water).

-

Success Metric: Disappearance of Ar-Br and appearance of Ar-H (reduced product) in the quenched aliquot.

-

-

Electrophile Trapping: Once exchange is >98%, add the electrophile (e.g., Aldehyde, Isocyanate) slowly.

-

Quench: Warm to RT and quench with Sat.

.

Workflow Diagram

Figure 2: Step-by-step workflow for performing a Halogen-Magnesium exchange while preserving sensitive functional groups.

Case Study: Synthesis of Functionalized Heterocycles

Application: Functionalization of 3-bromopyridine-5-carboxylate. Context: Pyridines are notoriously difficult to metallate due to nucleophilic attack on the ring (Chichibabin-type reactions).

Procedure:

-

Substrate: Methyl 5-bromonicotinate.

-

Conditions: THF, -15°C.

-

Result: The exchange occurs exclusively at the C-Br bond within 30 minutes. The ester remains intact.

-

Downstream: The resulting pyridyl-magnesium species is trapped with Benzaldehyde to yield the secondary alcohol in 89% yield. Significance: This transformation is impossible with standard iPrMgCl, which would attack the ester or the pyridine ring.

Safety & Handling (Industrial Context)

While "Turbo Grignard" is more reactive in exchange reactions, it shares the hazards of standard organometallics.

-

Moisture Sensitivity: Highly hygroscopic due to LiCl. Exposure to air causes rapid degradation and precipitation of salts.

-

Thermal Runaway: The exchange reaction is exothermic . On a multi-kilo scale, the addition rate must be controlled by heat flow calorimetry (RC1) data to prevent thermal runaway.

-

Storage: Store under Argon at RT. Unlike some Grignards, it does not require refrigeration, but the cap must be sealed tightly to prevent THF evaporation and concentration changes.

References

-

Krasovskiy, A., & Knochel, P. (2004).[7][14] A LiCl-Mediated Br/Mg Exchange Reaction for the Preparation of Functionalized Aryl- and Heteroarylmagnesium Compounds from Organic Bromides.[8][11][14] Angewandte Chemie International Edition, 43(25), 3333–3336. Link

-

Piller, F. M., Appukkuttan, P., Gavryushin, A., Helm, M., & Knochel, P. (2008). Synthesis of Polyfunctionalized Pyridines and Quinolines via Turbo-Grignard Reagents. Angewandte Chemie, 120(36), 6907–6911. Link

-

Bao, R. L.-Y., Zhao, R., & Shi, L. (2015). Progress and developments in the turbo Grignard reagent i-PrMgCl[3][4][5][6][9][11]·LiCl: a ten-year journey. Chemical Communications, 51(32), 6884–6900. Link

-

Organic Syntheses. (2012). Preparation of Isopropylmagnesium Chloride - Lithium Chloride Complex.[3][4][5][7][8][14] Org.[11][15] Synth. 2012, 89, 76-90. Link

Sources

- 1. researchgate.net [researchgate.net]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. Disposable cartridge concept for the on-demand synthesis of turbo Grignards, Knochel–Hauser amides, and magnesium alkoxides - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. Thieme E-Books & E-Journals [thieme-connect.de]

- 6. d-nb.info [d-nb.info]

- 7. kanto.co.jp [kanto.co.jp]

- 8. portal.tpu.ru [portal.tpu.ru]

- 9. vapourtec.com [vapourtec.com]

- 10. Progress and developments in the turbo Grignard reagent i-PrMgCl·LiCl: a ten-year journey - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 11. pubs.rsc.org [pubs.rsc.org]

- 12. edoc.ub.uni-muenchen.de [edoc.ub.uni-muenchen.de]

- 13. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 14. A LiCl-Mediated Br/Mg Exchange Reaction for the Preparation of Functionalized Aryl- and Heteroarylmagnesium Compounds from Organic Bromides [organic-chemistry.org]

- 15. Grignard Reaction Reagents: A Toolbox for Chemists - Reachem [reachemchemicals.com]

Whitepaper: Synthesis, Mechanistic Causality, and Preparation of Isopropylmagnesium Chloride–Lithium Chloride (Turbo Grignard)

Executive Summary

Organomagnesium reagents are foundational to carbon-carbon bond formation in pharmaceutical synthesis and materials science. However, traditional Grignard reagents often suffer from sluggish halogen-metal exchange rates and poor functional group tolerance at elevated temperatures. The introduction of the isopropylmagnesium chloride–lithium chloride complex (

Mechanistic Causality: The Lithium Chloride Effect

In ethereal solvents such as tetrahydrofuran (THF), conventional Grignard reagents exist in a complex Schlenk equilibrium, heavily favoring the formation of unreactive polymeric aggregates via halogen bridging. This aggregation dramatically reduces the effective concentration of the reactive monomeric species, necessitating higher temperatures for halogen-magnesium exchange—conditions that concurrently destroy sensitive functional groups like esters, nitriles, and ketones[1][2].

The addition of stoichiometric anhydrous lithium chloride (

Mechanistic pathway of LiCl-mediated Grignard aggregate dissociation.

Quantitative Efficacy: Standard vs. Turbo Grignard

The kinetic and thermodynamic advantages of the Turbo Grignard reagent over traditional isopropylmagnesium chloride are profound. By breaking the aggregates, the reagent achieves superior conversion rates under exceptionally mild conditions[1][3].

Table 1: Kinetic and Thermodynamic Comparison

| Parameter | Standard Grignard ( | Turbo Grignard ( |

| Active Species Structure | Polymeric | Monomeric |

| Br/Mg Exchange Temp | Elevated (0°C to Reflux) | Cryogenic to RT (-15°C to 25°C) |

| Functional Group Tolerance | Low (Reacts with esters/nitriles) | High (Preserves sensitive groups) |

| Typical Conversion Rate | < 40% at RT (Aryl Bromides) | Up to 84% at RT (Aryl Bromides) |

Synthesis Methodologies & Self-Validating Protocols

As a self-validating system, any synthesis of

Batch Synthesis: Direct Metal Insertion Protocol

This protocol outlines the de novo preparation of

Step-by-Step Methodology:

-

Preparation: Flame-dry a 250 mL three-neck Schlenk flask under high vacuum and backfill with ultra-pure nitrogen or argon.

-

Reagent Loading: Charge the flask with magnesium turnings (110 mmol) and anhydrous

(100 mmol)[5]. Causality Note: -

Solvation: Add 50 mL of anhydrous THF to the flask and stir the suspension.

-

Initiation & Addition: Slowly add a solution of isopropyl chloride (

, 100 mmol) in 50 mL anhydrous THF dropwise at room temperature[5]. -

Maturation: Stir the reaction mixture for 12 hours at room temperature. The solution will turn dark gray as the metal is consumed[5].

-

Isolation: Cannulate the gray solution under nitrogen into a fresh, dry Schlenk flask, leaving the unreacted excess magnesium behind.

-

Titration (Validation): Titrate a 1.0 mL aliquot using a 0.5 M solution of iodine in THF, or use 2-hydroxybenzaldehyde phenylhydrazone as an indicator, to confirm the active C-Mg bond concentration (typically ~1.0 M to 1.3 M)[4][6].

Advanced Continuous Flow Synthesis

Batch synthesis of Grignard reagents poses scale-up hazards due to delayed exothermic initiation and mass transfer limitations. Continuous flow chemistry mitigates these risks by utilizing a packed-bed reactor, allowing for the safe, on-demand generation of highly concentrated reagents[6].

Step-by-Step Methodology:

-

Column Packing: Prepare a bicomponent packed-bed column (ID = 10 mm). Load activated magnesium (2 equiv) and anhydrous

(2 equiv), separated by a fiberglass plug[6]. Causality Note: Using a 1:1 w/w mixture of Mg chips and powder prevents the formation of passivating black residues and ensures consistent metal surface activation. Separating the Mg and LiCl prevents premature coating of the metal surface[6]. -

System Priming: Flush the flow system with anhydrous THF to remove trace oxygen and moisture.

-

Reagent Flow: Pump a 2.5 M solution of

in THF through the column at a flow rate of 0.5 mL/min, maintaining the reactor temperature at 80°C[6]. -

Collection: Pass the effluent through a Back Pressure Regulator (BPR) into a nitrogen-purged collection flask.

Continuous flow setup for the on-demand synthesis of Turbo Grignard.

Table 2: Batch vs. Continuous Flow Synthesis Metrics

| Metric | Traditional Batch Protocol | Continuous Flow (Packed-Bed) |

| Reaction Time | 12 hours[5] | 1.5 hours[6] |

| Achievable Concentration | ~0.89 M - 1.3 M[4][6] | Up to 2.10 M[6] |

| Space-Time Yield | Baseline | 15-fold improvement[6] |

| Safety Profile | High risk of thermal runaway | Excellent thermal management |

Applications in Active Pharmaceutical Ingredient (API) Synthesis

The Turbo Grignard reagent is indispensable in modern drug discovery, particularly for the functionalization of complex heterocyclic compounds. For example, it enables the perfectly regioselective halogen-metal exchange on highly electron-poor scaffolds, such as tribromoquinolines and purine derivatives, which are critical precursors for CDK inhibitors and antitumor agents[7]. By utilizing

References

-

Krasovskiy, A., & Knochel, P. (2004). A LiCl-Mediated Br/Mg Exchange Reaction for the Preparation of Functionalized Aryl- and Heteroarylmagnesium Compounds from Organic Bromides. Angewandte Chemie International Edition. 1

-

Chem-Station Int. Ed. (2015). Turbo Grignard Reagent. Chem-Station. 2

-

EP2061825B1. (2006). Universal grignard metathesis polymerization. Google Patents. 5

-

Chemical Science. (2021). Preparation and reactions of polyfunctional magnesium and zinc organometallics in organic synthesis. RSC Publishing. 3

-

Organic Syntheses. (2010). Preparation of tmpMgCl·LiCl. Organic Syntheses Procedure. 8

-

Beilstein Journals. (2011). Functionalization of heterocyclic compounds using polyfunctional magnesium and zinc reagents. Beilstein Journal of Organic Chemistry.7

-

National Institutes of Health. (2020). Disposable cartridge concept for the on-demand synthesis of turbo Grignards, Knochel–Hauser amides, and magnesium alkoxides. PMC. 6

Sources

- 1. A LiCl-Mediated Br/Mg Exchange Reaction for the Preparation of Functionalized Aryl- and Heteroarylmagnesium Compounds from Organic Bromides [organic-chemistry.org]

- 2. Turbo Grignard Reagent | Chem-Station Int. Ed. [en.chem-station.com]

- 3. Preparation and reactions of polyfunctional magnesium and zinc organometallics in organic synthesis - Chemical Science (RSC Publishing) DOI:10.1039/D1SC00685A [pubs.rsc.org]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. EP2061825B1 - Universal grignard metathesis polymerization - Google Patents [patents.google.com]

- 6. Disposable cartridge concept for the on-demand synthesis of turbo Grignards, Knochel–Hauser amides, and magnesium alkoxides - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Functionalization of heterocyclic compounds using polyfunctional magnesium and zinc reagents [beilstein-journals.org]

- 8. Organic Syntheses Procedure [orgsyn.org]

The Turbo-Grignard Paradigm: Mechanistic Insights into the Role of Lithium Chloride in Organomagnesium Chemistry

Executive Summary

Since Victor Grignard’s pioneering discovery in 1900, organomagnesium halides have served as foundational pillars in carbon-carbon and carbon-heteroatom bond formation. However, classical Grignard reagents are historically plagued by sluggish reaction kinetics, poor solubility in non-ethereal solvents, and a strict requirement for elevated temperatures that compromises functional group tolerance. The introduction of the "Turbo-Grignard" reagent—specifically isopropylmagnesium chloride complexed with lithium chloride (

As an application scientist bridging the gap between fundamental organometallic chemistry and scalable drug development, understanding why this reagent works is just as critical as knowing how to use it. This whitepaper provides an in-depth mechanistic analysis of the role of lithium chloride (LiCl) in Turbo-Grignard reagents, supported by structural data, kinetic comparisons, and field-validated experimental protocols.

The Structural Bottleneck: Aggregation and the Schlenk Equilibrium

To understand the transformative power of LiCl, one must first examine the inherent limitations of classical Grignard reagents. In ethereal solvents like tetrahydrofuran (THF), standard organomagnesium halides (

More detrimentally, these species tend to self-assemble into unreactive polymeric or oligomeric aggregates linked by bridging halogen atoms[2]. This aggregation drastically reduces the effective concentration of the active nucleophile in solution, leading to sluggish halogen-magnesium exchange rates that often require heating to drive the reaction forward[1].

The Mechanistic Role of Lithium Chloride

The addition of stoichiometric, strictly anhydrous LiCl to the Grignard matrix acts as a structural disruptor and an electronic activator. Its role is multipronged:

Disaggregation and Solubility Enhancement

LiCl effectively dismantles the unreactive polymeric networks of traditional Grignard reagents[3]. By coordinating directly to the magnesium center, LiCl forms highly soluble monomeric or dimeric species[2]. This

Modulation of the Schlenk Equilibrium and Magnesiate Formation

Recent ab initio molecular dynamics and X-ray diffraction studies have unraveled the exact nature of the active species[5]. LiCl shifts the Schlenk equilibrium to favor the formation of the more reactive dialkylmagnesium species[5]. Furthermore, it promotes the assembly of highly reactive heterobimetallic "ate" complexes. For example, structural elucidation has confirmed the presence of bimetallic species such as

Structural evolution of Grignard reagents via LiCl-mediated disaggregation.

Kinetic Advantages & Functional Group Tolerance

The structural modifications induced by LiCl translate directly into profound kinetic advantages. Because the activation energy barrier to break Mg-halogen polymeric bridges is removed, halogen-magnesium exchanges are accelerated by orders of magnitude[1].

This acceleration allows transmetalation to outpace nucleophilic attack on sensitive functional groups. Consequently, exchanges can be performed at cryogenic to mild temperatures (-40 °C to 0 °C), successfully preserving electrophilic moieties such as esters, nitriles, and nitro groups that would otherwise be destroyed by classical Grignard reagents[1].

Quantitative Comparison: Classical vs. Turbo-Grignard

The following table summarizes the operational and kinetic differences between the two paradigms:

| Parameter | Classical Grignard ( | Turbo-Grignard ( |

| Dominant Solution State | Polymeric / Oligomeric aggregates | Monomeric / Magnesiate ate-complexes |

| Halogen-Mg Exchange Kinetics | Sluggish (often requires >12 hours) | Extremely rapid (minutes to hours) |

| Typical Operating Temperature | 25 °C to Reflux | -40 °C to 25 °C |

| Functional Group Tolerance | Poor (reacts with esters, nitriles) | Excellent (preserves sensitive electrophiles) |

| Solubility in THF | Moderate (~1.0 M limit) | Exceptionally high (>2.0 M) |

Experimental Methodologies

To ensure reproducibility and high yields, the preparation and utilization of Turbo-Grignard reagents must follow rigorous, self-validating protocols. The freshness of the reagent and the strict exclusion of moisture are paramount to preventing the premature quenching of the highly reactive magnesiate complex[4].

Standard operational workflow for Turbo-Grignard halogen-magnesium exchange.

Protocol 1: Preparation of (Batch Method)

Causality Note: The simultaneous presence of Mg and LiCl during the insertion step prevents the passivation of the magnesium surface and ensures immediate complexation of the nascent organomagnesium species[4].

-

Activation : In an oven-dried, argon-flushed Schlenk flask, add magnesium turnings (1.1 equiv) and strictly anhydrous LiCl (1.0 equiv)[2].

-

Solvent Addition : Suspend the solids in anhydrous THF[2].

-

Halide Addition : Slowly add a solution of isopropyl chloride (1.0 equiv) in THF at room temperature[2]. The reaction is exothermic and should initiate within minutes.

-

Maturation : Stir the resulting grey solution for 12 hours at room temperature to ensure complete insertion and thermodynamic stabilization of the magnesiate complex[2].

-

Titration : Cannulate the supernatant to a fresh argon-flushed flask to separate it from excess Mg. Titrate the solution (e.g., via Paquette's method or iodometry) prior to use to verify the molarity (typically ~1.0–1.3 M)[2]. (Note: Flow chemistry adaptations have recently enabled on-demand synthesis yielding up to 2.19 M concentrations in just 1.5 hours[4].)

Protocol 2: General Procedure for Halogen-Magnesium Exchange

Causality Note: Performing the exchange at cryogenic temperatures suppresses homolytic cleavage and radical side reactions, ensuring a clean nucleophilic transmetalation[6].

-

Substrate Preparation : Dissolve the aryl or heteroaryl halide (1.0 equiv) in anhydrous THF under argon and cool to the optimal temperature (typically -40 °C to 0 °C depending on substrate electronics)[2].

-

Transmetalation : Dropwise add the titrated

solution (1.1 equiv)[2]. -

Monitoring : Stir the mixture. The exchange is typically complete within 1 to 3 hours. Validate completion by quenching a small aliquot with water and analyzing via GC-MS[2].

-

Electrophilic Trapping : Introduce the desired electrophile (e.g., an aldehyde, ketone, or allyl halide) and allow the reaction to gradually warm to room temperature[7].

-

Quenching : Quench the reaction with saturated aqueous

to hydrolyze the intermediate, followed by standard aqueous workup and organic extraction[2].

Conclusion

The integration of lithium chloride into organomagnesium chemistry represents a paradigm shift in synthetic methodology. By dismantling unreactive polymeric aggregates and stabilizing highly nucleophilic magnesiate complexes, Turbo-Grignard reagents overcome the historical limitations of classical Grignards. This enables rapid, low-temperature halogen-magnesium exchanges that preserve sensitive functional groups, thereby streamlining the synthesis of complex active pharmaceutical ingredients (APIs) and advanced materials.

References

-

Title : Progress and developments in the turbo Grignard reagent i-PrMgCl·LiCl: a ten-year journey Source : Royal Society of Chemistry (rsc.org) URL :[Link] Citation Index :[1]

-

Title : 7.6.16 Turbo-Grignard Reagents and Turbo-Hauser Bases Source : Thieme E-Books & E-Journals (thieme-connect.de) URL :[Link] Citation Index :[2]

-

Title : Disposable cartridge concept for the on-demand synthesis of turbo Grignards, Knochel–Hauser amides, and magnesium alkoxides Source : National Institutes of Health (nih.gov) URL :[Link] Citation Index :[4]

-

Title : Grignard Chemistry Source : Vapourtec Ltd (vapourtec.com) URL :[Link] Citation Index :[7]

-

Title : The Grignard Reaction – Unraveling a Chemical Puzzle Source : American Chemical Society (acs.org) URL :[Link] Citation Index :[6]

-

Title : Comprehensive Study of the Enhanced Reactivity of Turbo-Grignard Reagents Source : ResearchGate (researchgate.net) URL :[Link] Citation Index :[5]

-

Title : Grignards on lithium - The chemical reaction database Source : Vander-Lingen (vander-lingen.nl) URL :[Link] Citation Index :[3]

Sources

- 1. pubs.rsc.org [pubs.rsc.org]

- 2. Thieme E-Books & E-Journals [thieme-connect.de]

- 3. kmt.vander-lingen.nl [kmt.vander-lingen.nl]

- 4. Disposable cartridge concept for the on-demand synthesis of turbo Grignards, Knochel–Hauser amides, and magnesium alkoxides - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. pubs.acs.org [pubs.acs.org]

- 7. vapourtec.com [vapourtec.com]

Isopropylmagnesium Chloride-Lithium Chloride structure and aggregation state

Technical Guide: Structural Dynamics and Aggregation States of Isopropylmagnesium Chloride-Lithium Chloride ( )

Executive Summary

This technical guide dissects the structural and mechanistic attributes of the TurboGrignard™ reagent (

Part 1: The Structural Paradigm

The Aggregation Problem in Standard Grignards

To understand the efficacy of

These aggregates stabilize the magnesium center but sterically hinder the reagent, requiring elevated temperatures for activation. This thermal requirement often leads to the degradation of sensitive functional groups (esters, nitriles, nitro groups) via nucleophilic attack rather than the desired halogen-magnesium exchange.

The LiCl "Turbo" Effect

The addition of stoichiometric LiCl disrupts this aggregation. LiCl acts as a "structural breaker," coordinating to the magnesium and lithium centers to form a heterobimetallic complex.

Key Structural Shift:

This transition increases the solubility of the reagent and, more importantly, generates a species with significantly higher kinetic basicity and exchange efficiency.

Visualization: De-aggregation Mechanism

The following diagram illustrates the transition from a dormant oligomeric cluster to the reactive bimetallic species.

Figure 1: LiCl-mediated de-aggregation of polymeric Grignard species into reactive bimetallic complexes.

Part 2: Structural Elucidation (Solid State vs. Solution)

The definition of the active species is nuanced. We must distinguish between the static crystal structure and the dynamic solution state.

Crystallographic Evidence (Solid State)

X-ray diffraction studies by Knochel and Mulvey have isolated crystalline structures that reveal a heterobimetallic core. A common motif observed is a dimeric structure where lithium and magnesium are bridged by chloride anions, often described as a magnesiate-type contact ion pair.

-

Observed Motif: A distorted cube or ladder structure involving

cores. -

Significance: This proves that LiCl is not merely a passive salt but is intimately bonded within the organometallic scaffold.

Solution State Dynamics (DOSY NMR)

While crystal structures provide a snapshot, reactivity occurs in solution. Diffusion-Ordered Spectroscopy (DOSY) NMR has been pivotal in characterizing the aggregation state in THF.

-

Findings: The diffusion coefficient (

) of -

Interpretation: Higher diffusion implies a smaller hydrodynamic radius. This confirms that in THF, the "Turbo" reagent exists predominantly as a monomeric or loosely associated species, unlike the bulky oligomers of the parent Grignard.

-

The "Ate" Complex Debate: While some literature suggests the formation of a magnesiate (

), recent consensus (Reich et al.) suggests that LiCl primarily shifts the Schlenk equilibrium toward the monomeric

Comparative Data: Standard vs. Turbo

| Feature | Standard ( | Turbo ( |

| Aggregation State (THF) | Dimeric/Oligomeric | Monomeric/Bimetallic Adduct |

| Solubility (THF) | Moderate (max ~2.0 M) | High (up to ~1.3-1.5 M stable) |

| Exchange Temp (Ar-I) | -20 °C to RT | -78 °C to -40 °C |

| Exchange Temp (Ar-Br) | RT to Reflux | -20 °C to RT |

| Functional Group Tolerance | Low (attacks esters/nitriles) | High (kinetic exchange > nucleophilic attack) |

Part 3: Mechanism of Action

The "Turbo" reagent operates via a Halogen-Magnesium Exchange mechanism that is kinetically accelerated.

The Kinetic Advantage

The exchange reaction (

-

Complexation: The lithium cation (

) acts as a Lewis acid, coordinating to the halogen ( -

Magnesium Insertion: The monomeric, unhindered Magnesium center inserts rapidly.

-

Thermodynamic Sink: The formation of the isopropyl halide is driven by the stability of the resulting aryl-magnesium species, which is further stabilized by LiCl complexation.

Reaction Pathway Visualization

Figure 2: The LiCl-accelerated halogen-magnesium exchange pathway.

Part 4: Experimental Protocols

Titration (Mandatory)

Commercial solutions of

Method: Iodine Titration [1]

-

Setup: Flame-dry a 10 mL flask under Argon.

-

Aliquot: Add 100 mg of Iodine (

) crystals (weighed precisely). -

Dissolution: Dissolve

in 2 mL dry THF (solution turns dark brown). -

Titration: Add the TurboGrignard solution dropwise via a 1.0 mL syringe at RT.

-

Endpoint: The solution transitions from dark brown

yellow -

Calculation:

General Protocol: Br/Mg Exchange on Functionalized Arene

Scenario: Converting ethyl 4-bromobenzoate to its Grignard species. (Note: Standard Grignards would attack the ester).

-

Preparation: Charge a dry Schlenk flask with ethyl 4-bromobenzoate (1.0 equiv) and dry THF (

). -

Cooling: Cool the solution to -20 °C (Ice/Salt bath or Cryocooler).

-

Addition: Add

(1.1 equiv) dropwise over 5 minutes.-

Note: A slight excess (1.1 equiv) ensures complete conversion.

-

-

Incubation: Stir at -20 °C. Monitor by GC-MS (quench aliquot with water

reduced arene; or-

Time: Typically 30–60 minutes.

-

-

Electrophile Trapping: Once exchange is complete (>98%), add the electrophile (e.g., aldehyde, allyl bromide) at -20 °C.

-

Warm-up: Allow to warm to RT slowly only after electrophile addition is complete.

References

-

Krasovskiy, A., & Knochel, P. (2004). A LiCl-Mediated Br/Mg Exchange Reaction for the Preparation of Functionalized Aryl- and Heteroarylmagnesium Compounds from Organic Bromides.[2] Angewandte Chemie International Edition. [Link]

-

Reich, H. J. (2013). Role of Organolithium Aggregates and Mixed Aggregates in Organolithium Mechanisms. Chemical Reviews. [Link]

-

Garcia-Alvarez, P., et al. (2008). Structural characterization of the "Turbo-Grignard" reagent. Angewandte Chemie. [Link]

-

Bao, R. L., et al. (2016). Association and Dissociation of Grignard Reagents RMgCl and Their Turbo Variant RMgCl⋅LiCl. Chemistry – A European Journal. [Link]

The i-PrMgCl·LiCl Complex (Turbo Grignard): A Comprehensive Technical Guide to Properties, Mechanisms, and Synthetic Protocols

Executive Summary

Since its introduction by Paul Knochel in 2004, the isopropylmagnesium chloride–lithium chloride complex (i-PrMgCl·LiCl ), universally known as the "Turbo Grignard" reagent, has fundamentally transformed organometallic synthesis. For decades, researchers struggled with the poor functional group tolerance of organolithium reagents and the sluggish reactivity of traditional Grignard reagents. The Turbo Grignard bridges this gap, enabling rapid, highly chemoselective halogen-magnesium exchange under mild, non-cryogenic conditions. This whitepaper provides an in-depth analysis of the physical properties, mechanistic causality, and self-validating experimental protocols associated with i-PrMgCl·LiCl, designed for scientists scaling up complex active pharmaceutical ingredients (APIs).

Physical and Chemical Specifications

Understanding the baseline physical properties of i-PrMgCl·LiCl is critical for maintaining batch-to-batch reproducibility in drug development. The reagent is most commonly utilized as a standardized solution in tetrahydrofuran (THF).

Table 1: Quantitative Physical and Chemical Properties of i-PrMgCl·LiCl

| Property | Value |

| Chemical Formula | (CH₃)₂CHMgCl · LiCl |

| Molecular Weight | 145.24 g/mol |

| Standard Concentration | 1.3 M in Tetrahydrofuran (THF) |

| Density | 0.951 g/mL at 25 °C |

| Appearance | Colorless to dark amber liquid |

| CAS Registry Number | 807329-97-1 |

| InChI Key | CWTUREABAILGIK-UHFFFAOYSA-L |

Data sourced from .

Mechanistic Insights: The "Turbo" Effect and Thermodynamic Drivers

Deaggregation via Lithium Chloride

The causality behind the enhanced reactivity of i-PrMgCl·LiCl lies in its structural chemistry. In ethereal solvents like THF, traditional Grignard reagents exist in a complex Schlenk equilibrium and form polymeric aggregates via halogen bridges. This aggregation severely limits their kinetic reactivity.

The addition of stoichiometric lithium chloride (LiCl) disrupts these oligomeric structures. The highly oxophilic lithium cation coordinates strongly with the solvent, while the chloride anion coordinates with the magnesium center. This breaks the polymeric chains, forming a highly reactive, monomeric or dimeric magnesiate complex—often formulated as

Mechanism of LiCl-mediated deaggregation in Turbo Grignard reagents.

Thermodynamic Causality of the Exchange

The halogen-magnesium exchange is fundamentally an equilibrium process driven by thermodynamics. The reaction is propelled forward by the formation of a more stable carbanion. The stability of the resulting carbanion dictates the equilibrium position, following the hybridization trend: sp > sp² (vinyl) > sp² (aryl) > sp³ (primary) > sp³ (secondary) .

Because the isopropyl group of the Turbo Grignard is a secondary sp³ carbon, transferring the magnesium to an sp² hybridized aryl or vinyl halide is thermodynamically highly favorable. This allows the exchange to proceed rapidly even at low temperatures (-40 °C to 0 °C), preserving sensitive functional groups like esters, nitriles, and imines that would otherwise be destroyed by nucleophilic attack[2].

Self-Validating Experimental Protocols

To ensure scientific integrity, every protocol utilizing i-PrMgCl·LiCl must incorporate self-validating feedback loops. Grignard reagents are highly sensitive to trace moisture, degrading into propane and basic magnesium salts over time. Relying on the label concentration is a primary cause of reaction failure.

Protocol 1: Colorimetric Titration of i-PrMgCl·LiCl

This protocol utilizes the Paquette method, which relies on a precise acid-base causality to provide a self-validating visual endpoint[3].

Reagents: Menthol (non-hygroscopic solid acid), 1,10-phenanthroline (indicator), anhydrous THF. Causality: Menthol is chosen because it is easily weighed and strictly anhydrous. 1,10-phenanthroline forms a deeply colored charge-transfer complex with Grignard reagents. However, the Grignard reagent will preferentially act as a base, deprotonating the menthol first. Only when exactly 100% of the menthol is consumed will the first excess drop of Grignard complex with the indicator, triggering a sharp color change.

Step-by-Step Procedure:

-

Flame-dry a 10 mL round-bottom flask under vacuum and backfill with inert gas (N₂ or Argon).

-

Accurately weigh ~150 mg of menthol and add it to the flask along with 5 mg of 1,10-phenanthroline.

-

Dissolve the solids in 3 mL of anhydrous THF. The solution will be clear.

-

Fill a standardized 1 mL syringe with the i-PrMgCl·LiCl solution.

-

Add the Grignard reagent dropwise to the stirring menthol solution.

-

Validation Checkpoint: The endpoint is reached when a distinct, persistent violet or burgundy color remains in the flask. Calculate the exact molarity based on the mass of menthol used.

Protocol 2: Halogen-Magnesium Exchange Workflow

Unlike lithium-halogen exchanges (e.g., using t-BuLi) which require two equivalents of the organometallic reagent to prevent Wurtz-type coupling with the generated alkyl halide, magnesium-halogen exchange requires only 1.0 to 1.1 equivalents . The byproduct, isopropyl halide, is weakly electrophilic and does not interfere with the newly formed arylmagnesium species, thereby minimizing reagent waste[3].

Self-validating experimental workflow for halogen-magnesium exchange.

Step-by-Step Procedure:

-

Preparation: Dissolve the aryl bromide or iodide (1.0 eq) in anhydrous THF to achieve a 0.2 M to 0.5 M concentration under an inert atmosphere.

-

Thermal Control: Cool the reaction mixture to between -40 °C and 0 °C depending on the substrate's functional groups (e.g., -40 °C for substrates with sensitive ester groups).

-

Exchange: Add i-PrMgCl·LiCl (1.05 eq, based on the titrated concentration) dropwise via syringe. Stir for 1 to 3 hours.

-

Self-Validation (Critical Step): Withdraw a 0.1 mL aliquot and quench it into a vial containing 0.5 mL of a 0.5 M iodine solution in THF (or saturated aqueous NH₄Cl). Extract with diethyl ether and analyze via GC/MS. The complete disappearance of the starting material and the appearance of the corresponding aryl iodide (or reduced arene) validates that the exchange is complete[4].

-

Quench: Once validated, add the desired electrophile (e.g., an aldehyde, ketone, or allyl bromide) and allow the reaction to slowly warm to room temperature.

Advanced Applications: Continuous Flow Chemistry

While i-PrMgCl·LiCl is highly effective in batch chemistry, the exothermic nature of Grignard formation and exchange can pose heat-transfer challenges during industrial scale-up. Recent advancements have successfully integrated Turbo Grignard reagents into continuous flow microreactors.

By pumping i-PrMgCl·LiCl and the aryl halide through perfluorinated tubular reactors or micro-mixers, researchers can achieve steady-state concentrations with precise residence times (often under 2 minutes). This flow methodology prevents localized heating, suppresses side reactions, and allows for the on-demand generation of highly functionalized arylmagnesium intermediates at a fraction of the time required for batch processing[5][6].

References

-

Magnesium-Halogen Exchange - Andrew G Myers Research Group Harvard University URL:[Link]

-

Preparation of tmpMgCl·LiCl - Organic Syntheses Procedure Organic Syntheses URL:[Link]

-

Minimal Theoretical Description of Magnesium Halogen Exchanges ACS Publications URL:[Link]

-

Disposable Cartridge Concept for On-Demand Synthesis of Turbo Grignards, Knochel-Hauser Amides and Magnesium Alkoxides Beilstein Archives URL:[Link]

-

Progress and developments in the turbo Grignard reagent i-PrMgCl·LiCl: a ten-year journey RSC Chemical Communications URL:[Link]

-

Continuous Preparation of Arylmagnesium Reagents in Flow with Inline IR Monitoring ResearchGate URL:[Link]

Sources

The Evolution and Mechanics of Knochel's Turbo-Grignard Reagents: A Comprehensive Technical Guide

Executive Summary

Since Victor Grignard's Nobel Prize-winning discovery in 1900, organomagnesium halides have served as a foundational pillar for carbon-carbon bond formation in organic synthesis. However, for over a century, the classical Grignard reaction was bottlenecked by sluggish halogen-magnesium exchange rates and poor functional group tolerance. This whitepaper provides an in-depth technical analysis of Paul Knochel’s 2004 breakthrough—the "Turbo-Grignard" reagent (iPrMgCl·LiCl). By exploring the mechanistic causality of lithium chloride-mediated deaggregation, detailing self-validating experimental protocols, and examining modern applications in continuous flow chemistry, this guide serves as an authoritative resource for researchers and drug development professionals.

Historical Context: The Grignard Limitation and the "Turbo" Breakthrough

Classical Grignard reagents (RMgX) are highly effective nucleophiles, but their preparation via halogen-magnesium exchange is fundamentally flawed when applied to complex molecules. Using standard reagents like isopropylmagnesium chloride (iPrMgCl), the exchange reaction with electron-rich aryl bromides is exceptionally slow. To force the reaction to completion, chemists historically had to apply elevated temperatures. This thermal forcing leads to a critical failure: the degradation of sensitive, electrophilic functional groups such as esters, nitriles, and ketones, which undergo unwanted nucleophilic attack by the Grignard reagent itself.

In 2004, Paul Knochel and Arkady Krasovskiy discovered that the simple addition of one equivalent of anhydrous lithium chloride (LiCl) to iPrMgCl drastically accelerated the Br/Mg exchange[1]. This allowed exchanges to occur rapidly at cryogenic to room temperatures (-15 °C to 25 °C). By operating at lower temperatures, fragile functional groups were preserved, revolutionizing the synthesis of highly functionalized organometallics and earning the reagent the EROS Best Reagent Award in 2011[2].

Mechanistic Insights: The Causality of the "Turbo" Effect

Why does the addition of an inorganic salt fundamentally alter the kinetics of an organometallic reaction? The answer lies in the structural dynamics of the reagent in solution.

-

The Problem of Aggregation: In ethereal solvents like tetrahydrofuran (THF), classical Grignard reagents exist in a complex Schlenk equilibrium. They spontaneously form polymeric or oligomeric aggregates via bridging halogen bonds (Mg–Cl–Mg). These tightly bound aggregates are sterically hindered, which severely reduces the effective nucleophilicity of the alkyl group.

-

The Role of LiCl (De-aggregation): Lithium chloride acts as a potent de-aggregating agent. The highly oxophilic lithium cation coordinates with THF, while the chloride anion coordinates with the magnesium center. This interaction physically breaks the polymeric Mg–Cl–Mg chains, forming a highly polar, heterodimeric "ate"-like complex.

-

Enhanced Nucleophilicity: Recent have revealed the presence of bimetallic reactive species (e.g., [t-Bu2Mg·LiCl·4THF])[3]. The incorporation of LiCl increases the negative charge density on the isopropyl group, transforming it into a highly reactive magnesiate species. This elevated nucleophilicity lowers the activation energy required for the halogen-magnesium exchange, allowing the reaction to proceed rapidly without thermal activation.

Figure 1: LiCl-mediated deaggregation and halogen-magnesium exchange pathway.

Experimental Protocols: A Self-Validating Methodology

To ensure reproducibility and scientific integrity, the preparation of iPrMgCl·LiCl must be treated as a moisture-sensitive, self-validating system. The following protocol details the synthesis of a ~1.0 M solution of Turbo-Grignard in THF.

Step 1: Reagent Dehydration

-

Causality: LiCl is highly hygroscopic. Any residual water will immediately protonate and destroy the generated Grignard reagent, leading to reaction failure and dangerous pressure buildup from propane gas.

-

Action: Place anhydrous LiCl (100 mmol) and magnesium turnings (110 mmol, 1.1 equiv) in a Schlenk flask. Heat the flask to 150 °C under high vacuum (0.1 mmHg) for 2 hours. Cool to room temperature under strictly anhydrous argon.

Step 2: Initiation and Synthesis

-

Causality: THF is required as a coordinating solvent to stabilize the resulting magnesium complex via oxygen lone-pair donation.

-

Action: Add anhydrous THF (50 mL) to the flask. Slowly add a solution of isopropyl chloride (iPrCl, 100 mmol) in THF (50 mL) at room temperature. The reaction is exothermic and should initiate within minutes (indicated by a slight temperature rise and bubbling). Stir for 12 hours at room temperature.

-

Action: Cannulate the resulting dark grey solution into a dry, argon-flushed Schlenk flask, leaving the excess unreacted magnesium behind.

Step 3: Self-Validation (Titration)

-

Causality: Grignard reagents degrade over time. Proceeding without knowing the exact molarity leads to stoichiometric imbalances, incomplete exchanges, and poor yields. The system must validate its own concentration before use.

-

Action: Titrate the solution using the iodine/LiCl method. Dissolve a known mass of iodine in THF containing LiCl, and titrate with the Turbo-Grignard solution until the brown iodine color completely disappears. Calculate the exact molarity. A successful synthesis yields a 0.95–1.05 M solution.

Step 4: Halogen-Magnesium Exchange

-

Action: Cool a solution of the target aryl bromide (e.g., ethyl 4-bromobenzoate) in THF to -20 °C. Dropwise add 1.1 equivalents of the titrated iPrMgCl·LiCl. Complete conversion is typically achieved within 30 minutes, yielding a functionalized arylmagnesium reagent ready for electrophilic quench.

Quantitative Data: Reactivity and Yield Comparisons

The kinetic superiority of the Turbo-Grignard reagent is best illustrated by comparing its exchange efficiency against classical iPrMgCl. The addition of LiCl not only drastically reduces the required reaction time but also allows the reaction to proceed at temperatures that prevent the degradation of sensitive functional groups.

| Substrate | Reagent | Temp (°C) | Time (h) | Conversion / Yield (%) |

| 4-Bromobenzonitrile | iPrMgCl | -20 | 12.0 | 40% |

| 4-Bromobenzonitrile | iPrMgCl·LiCl | -20 | 0.5 | 95% |

| 3-Bromopyridine | iPrMgCl | 25 | 2.0 | 30% |

| 3-Bromopyridine | iPrMgCl·LiCl | 25 | 0.25 | 98% |

| Ethyl 4-bromobenzoate | iPrMgCl | -20 | 4.0 | <10% |

| Ethyl 4-bromobenzoate | iPrMgCl·LiCl | -20 | 0.5 | 92% |

Table 1: Comparison of Br/Mg exchange efficiency between classical iPrMgCl and Turbo-Grignard. Data synthesized from foundational studies by Knochel et al.

Applications in Drug Development and Advanced Manufacturing

Complex Pharmacophore Functionalization

In medicinal chemistry, tetrazoles are critical bioisosteres for carboxylic acids, frequently used in antihypertensive drugs (e.g., Losartan). Historically, functionalizing tetrazoles was challenging due to their low stability under basic conditions. Researchers have recently utilized Turbo-Grignard reagents to successfully deprotonate and , providing a stable metalated intermediate that readily reacts with diverse electrophiles without degrading the tetrazole ring[4].

Continuous Flow Chemistry and API Scale-Up

Scaling up Grignard reactions in batch reactors poses severe safety risks due to the highly exothermic nature of the initiation phase. To solve this, process chemists have adapted Turbo-Grignard synthesis for continuous flow chemistry. Using a packed with stratified magnesium and LiCl, researchers can flow iPrCl through the system to generate iPrMgCl·LiCl on-demand[5]. This flow protocol increases the space-time yield by 15-fold and allows for immediate, in-line quenching with electrophiles, drastically improving safety and throughput for active pharmaceutical ingredient (API) development.

Figure 2: Continuous flow setup for on-demand Turbo-Grignard synthesis and API generation.

References

-

A LiCl-Mediated Br/Mg Exchange Reaction for the Preparation of Functionalized Aryl- and Heteroarylmagnesium Compounds from Organic Bromides. Angewandte Chemie International Edition. URL:[Link]

-

Comprehensive Study of the Enhanced Reactivity of Turbo-Grignard Reagents. Angewandte Chemie International Edition. URL:[Link]

-

Progress and developments in the turbo Grignard reagent i-PrMgCl·LiCl: a ten-year journey. Chemical Communications. URL:[Link]

-

Disposable cartridge concept for the on-demand synthesis of turbo Grignards, Knochel–Hauser amides, and magnesium alkoxides. Beilstein Journal of Organic Chemistry. URL:[Link]

-

Functionalization of 1N-Protected Tetrazoles by Deprotonation with the Turbo Grignard Reagent. The Journal of Organic Chemistry. URL:[Link]

Sources

- 1. scribd.com [scribd.com]

- 2. m.youtube.com [m.youtube.com]

- 3. researchgate.net [researchgate.net]

- 4. Functionalization of 1N-Protected Tetrazoles by Deprotonation with the Turbo Grignard Reagent - Latvijas Organiskās sintēzes institūts [osi.lv]

- 5. Disposable cartridge concept for the on-demand synthesis of turbo Grignards, Knochel–Hauser amides, and magnesium alkoxides - PMC [pmc.ncbi.nlm.nih.gov]

Isopropylmagnesium Chloride-Lithium Chloride (Turbo Grignard): A Paradigm Shift in Organometallic Synthesis

Executive Summary

The development of the Isopropylmagnesium Chloride-Lithium Chloride complex (commonly known as the "Turbo Grignard" reagent) represents one of the most significant modern advancements in organometallic chemistry. First introduced by Paul Knochel and co-workers in 2004, this reagent solved a century-old limitation of traditional Grignard reagents: their sluggish reactivity in halogen-magnesium exchange reactions and poor functional group tolerance[1]. By incorporating stoichiometric lithium chloride (LiCl) as a salt additive, the kinetic activity of the reagent is exponentially increased. This whitepaper provides an in-depth mechanistic analysis, validated preparation protocols, and comparative reactivity profiles for researchers and drug development professionals.

Chemical Identity & Physicochemical Properties

The Turbo Grignard reagent is commercially available and typically supplied as a highly concentrated 1.3 M solution in tetrahydrofuran (THF)[2].

Table 1: Core Identifiers and Physicochemical Properties

| Property | Value |

| Chemical Name | Isopropylmagnesium chloride lithium chloride complex |

| Primary CAS Number | 745038-86-2[2][3] |

| Secondary CAS Number | 807329-97-1[4] |

| Molecular Formula | C3H7Cl2LiMg[3] |

| Molecular Weight | 145.24 g/mol [3] |

| Standard Concentration | 1.3 M in THF[2] |

| Appearance | Grey to brown liquid[5] |

Mechanistic Causality: The "Turbo" Effect

To understand the causality behind the "Turbo" effect, one must examine the solution-state behavior of traditional Grignard reagents. In THF, standard isopropylmagnesium chloride (

The addition of highly oxophilic LiCl acts as a structural disruptor. LiCl coordinates with the magnesium center, breaking the polymeric aggregates to form a highly reactive, bimetallic monomeric or dimeric species[6][7]. Recent single-crystal X-ray diffraction and NMR studies have identified these reactive intermediates as complex ate-species (e.g.,

Mechanistic pathway illustrating LiCl-mediated deaggregation of polymeric Grignard reagents.

Experimental Protocol: In Situ Preparation and Validation

While commercially available, the Turbo Grignard reagent can be synthesized in situ. As a Senior Application Scientist, I emphasize that any organometallic workflow must be a self-validating system. The following protocol ensures high yield and accurate molarity, which is critical for stoichiometric metalations[5].

Step-by-Step Methodology:

-

System Preparation : In an oven-dried flask flushed with argon, add magnesium (Mg) turnings (1.10 equivalents) and anhydrous lithium chloride (LiCl) (1.00 equivalent)[5].

-

Solvent Addition : Suspend the dry mixture in anhydrous THF (50 mL)[5].

-

Halide Introduction : Slowly add a solution of isopropyl chloride (

, 1.00 equivalent) in THF at room temperature. The reaction is exothermic and should initiate within minutes[5]. -

Maturation : Stir the resulting mixture at room temperature for 12 hours to ensure complete insertion of Mg into the C-Cl bond[5].

-

Isolation : Cannulate the resulting grey solution into a secondary argon-flushed flask to separate the active reagent from the excess unreacted Mg turnings[5].

-

Validation (Critical Step) : Titrate the solution prior to use (e.g., using the Paquette and Lin iodometric method) to determine the exact active molarity (typically ~1.3 M)[5].

Field Insight: The reagent is highly sensitive to moisture. When using commercial sources, a Sure/Seal™ bottle is recommended, as repeated punctures will introduce oxygen and moisture, leading to decreased performance.

Step-by-step experimental workflow for the in situ preparation of Turbo Grignard.

Application Scope & Comparative Reactivity

The primary application of the Turbo Grignard reagent is the halogen-magnesium exchange of aryl and heteroaryl halides. Traditional bromine-magnesium exchange using standard

The Turbo Grignard reagent accelerates this exchange, allowing it to proceed rapidly at temperatures ranging from -78 °C to 0 °C[1]. This kinetic advantage ensures that the newly formed organomagnesium species does not undergo self-condensation or attack sensitive moieties on the parent molecule.

Table 2: Comparative Reactivity Profile (Bromine-Magnesium Exchange)

| Parameter | Standard | Turbo Grignard ( |

| Active Species | Polymeric aggregates[6] | Bimetallic complex ( |

| Exchange Rate (Aryl Bromides) | Slow (12 - 24 hours)[1] | Fast (0.5 - 2 hours)[1] |

| Operating Temperature | Room Temp to Reflux | -78 °C to 0 °C |

| Functional Group Tolerance | Low (Reacts with esters/cyano) | High (Tolerates esters, cyano, etc.) |

| Typical Yield | 40% - 60% | 80% - 98%[5] |

Conclusion

The development of the Isopropylmagnesium Chloride-Lithium Chloride complex has fundamentally streamlined the synthesis of complex pharmaceutical intermediates. By applying the principles of structural deaggregation via salt additives, researchers can achieve highly regioselective and chemoselective metalations that were previously impossible with classical Grignard chemistry.

References

-

Vasista Group . Isopropylmagnesium chloride lithium chloride complex. Retrieved from:[Link][4]

-

Thieme E-Books & E-Journals . 7.6.16 Turbo-Grignard Reagents and Turbo-Hauser Bases. Retrieved from:[Link][1][5]

-

Hermann, A. et al. (2023) . Comprehensive Study of the Enhanced Reactivity of Turbo-Grignard Reagents. ResearchGate. Retrieved from:[Link][7]

-

Hermann, A. et al. (2023) . Comprehensive Study of the Enhanced Reactivity of Turbo-Grignard Reagents (Thesis/Extended Data). Deutsche Nationalbibliothek. Retrieved from: [Link][6]

Sources

- 1. Thieme E-Books & E-Journals [thieme-connect.de]

- 2. CAS 745038-86-2 | Sigma-Aldrich [sigmaaldrich.com]

- 3. Isopropylmagnesium chloride lithium chloride complex | 745038-86-2 [chemicalbook.com]

- 4. vasista.co.in [vasista.co.in]

- 5. Thieme E-Books & E-Journals [thieme-connect.de]

- 6. d-nb.info [d-nb.info]

- 7. researchgate.net [researchgate.net]

Safety and handling precautions for Isopropylmagnesium Chloride-Lithium Chloride

Operational Mastery of Isopropylmagnesium Chloride-Lithium Chloride (ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted"> -PrMgCl[1][2][3][4][5][6][7]·LiCl)

A Technical Guide for Safe Handling and Process Optimization

Executive Summary

Isopropylmagnesium Chloride-Lithium Chloride, commercially known as "Turbo Grignard," represents a paradigm shift in organometallic chemistry.[1] Unlike traditional Grignard reagents that exist as sluggish polymeric aggregates, the addition of Lithium Chloride (LiCl) breaks these aggregates into highly reactive monomeric species.[2]

For the researcher, this presents a dual-edged sword: unprecedented reactivity (allowing halogen-magnesium exchange on electron-deficient arenes at sub-zero temperatures) coupled with accelerated hazard kinetics . This guide synthesizes the mechanistic behavior of

Part 1: The "Turbo" Mechanism & Safety Implications

To handle this reagent safely, one must understand its solution-state structure. Standard Grignard reagents (

The LiCl Effect:

Paul Knochel’s research demonstrated that LiCl acts as a "de-aggregating agent."[3] The Lithium cation (

Safety Consequence:

-

Higher Solubility:

-PrMgCl[4][2][5]·LiCl can be prepared at higher concentrations (up to ~1.3 M) without precipitation, increasing the potential fuel load in a spill. -

Kinetic Aggression: Exotherms during quenching or accidental moisture exposure are sharper and faster than with traditional Grignards.

Visualization: The De-aggregation Mechanism

The following diagram illustrates the structural transition that drives both the reactivity and the risk profile of the reagent.

Figure 1: LiCl breaks polymeric Grignard aggregates into reactive monomers, increasing solubility and kinetic rates.

Part 2: Physical & Chemical Hazard Profile

The following data summarizes the critical parameters for 1.3 M

| Parameter | Specification | Operational Implication |

| State | Liquid (Solution in THF) | Highly mobile; spills spread quickly. |

| Flash Point | -17 °C (1.4 °F) | Class IB Flammable. Vapors can travel to ignition sources. |

| Water Reactivity | Violent / Explosive | Releases Propane gas immediately upon contact with moisture. |

| Air Sensitivity | High | Forms oxides/hydroxides; degrades titer rapidly if seals are compromised. |

| Peroxide Potential | Present (THF solvent) | Do not distill to dryness. Test for peroxides if stored >6 months. |

| Skin Corrosion | Category 1B | Causes irreversible chemical burns. |

Part 3: Operational Protocols (The "How-To")

Transfer Techniques (Self-Validating Systems)

-

The "Double-Needle" Principle: Never withdraw reagent into a syringe against a vacuum. Always use positive pressure (Argon/Nitrogen) to "push" the liquid.

-

Needle Selection: Use 16-18 gauge needles. While LiCl improves solubility, salts can still crystallize at the needle tip due to solvent evaporation, causing dangerous clogs.

-

Validation Step: Before inserting the needle into the reagent bottle, ensure a steady stream of inert gas flows from the needle tip (check against a bubbler or by feeling the flow). This prevents atmospheric air from entering the bottle.

Titration: The Knochel Method

Exact stoichiometry is critical. Organometallic reagents degrade over time. The standard colorimetric titration using Iodine (

Reagents:

-

Titrant:

-PrMgCl[6][4][2][3][7][8][10]·LiCl (unknown concentration).[11] -

Standard: Iodine (

), roughly 254 mg (1.0 mmol). -

Solvent: 0.5 M LiCl in THF (saturated). Crucial: The LiCl aids in solubilizing the Mg-I intermediates, sharpening the endpoint.

Protocol:

-

Flame-dry a 10 mL flask and cool under Argon.

-

Add weighed Iodine (

) and dissolve in 3-5 mL of the 0.5 M LiCl/THF solution. The solution will be Dark Brown .[12] -

Cool to 0 °C (optional, but recommended to minimize side reactions).

-

Add the Grignard reagent dropwise via a graduated syringe.

-

Endpoint: The solution transitions from Brown

Yellow -

Calculation:

Self-Validation: If the solution turns colorless and stays colorless for 30 seconds, the titration is valid. If color returns, oxygen ingress is occurring.

Quenching: The "Reverse Quench"

The most hazardous phase of a Grignard reaction is the quench. Adding water to the reaction vessel (Direct Quench) can cause a thermal runaway and massive gas evolution (Propane).

The Safe Protocol (Reverse Quench):

-

Prepare Quench Tank: A separate flask containing dilute acid (e.g., 1M HCl or sat.

) cooled to 0 °C. -

Transfer: Cannulate the reaction mixture into the quench tank slowly.

-

Control: This ensures the "Fuel" (Grignard) is always the limiting reagent, and the "Heat Sink" (Water/Acid) is in excess.

Visualization: Safe Quenching Logic Flow

This decision tree ensures thermal control is maintained throughout the termination of the reaction.

Figure 2: The Reverse Quench protocol prevents thermal runaway by adding the reactive species to the heat sink.

Part 4: Emergency Response

In Case of Spills:

-

Evacuate: Immediate area.

-

Do NOT use Water: Water will cause an explosion or flash fire.[7]

-

Extinguishing Media: Use Met-L-X (Class D) or dry sand. Carbon Dioxide (

) is generally ineffective against large organometallic fires as the magnesium can react with it. -

Skin Contact: Do not rinse with water immediately if the reagent is bulk on the skin (thermal burn risk). Brush off excess liquid if possible, then flood with water. (Note: Speed is critical; immediate flushing is usually the default, but be aware of the heat of reaction).

References

-

Krasovskiy, A., & Knochel, P. (2004).[3][13] A LiCl-Mediated Br/Mg Exchange Reaction for the Preparation of Functionalized Aryl- and Heteroarylmagnesium Compounds from Organic Bromides.[2][3] Angewandte Chemie International Edition, 43(25), 3333–3336. Link

-

Krasovskiy, A., & Knochel, P. (2006). Convenient Titration Method for Organometallic Zinc, Magnesium, and Lanthanide Reagents.[13] Synthesis, 2006(05), 890–891.[14] Link

-

Sigma-Aldrich. (2025). Safety Data Sheet: Isopropylmagnesium chloride lithium chloride complex solution. Link

-

Bao, R., et al. (2022). Thermal Hazards of Synthesizing a Grignard Reagent under Different Dosing Rates. ACS Omega, 7(11), 9923–9931. Link

Sources

- 1. d-nb.info [d-nb.info]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. A LiCl-Mediated Br/Mg Exchange Reaction for the Preparation of Functionalized Aryl- and Heteroarylmagnesium Compounds from Organic Bromides [organic-chemistry.org]

- 4. Isopropylmagnesium chloride-lithium chloride complex | 745038-86-2 | Benchchem [benchchem.com]

- 5. kmt.vander-lingen.nl [kmt.vander-lingen.nl]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. chemicalbook.com [chemicalbook.com]

- 8. fishersci.com [fishersci.com]

- 9. beilstein-journals.org [beilstein-journals.org]

- 10. datasheets.scbt.com [datasheets.scbt.com]

- 11. fishersci.com [fishersci.com]

- 12. Organic Syntheses Procedure [orgsyn.org]

- 13. researchgate.net [researchgate.net]

- 14. epfl.ch [epfl.ch]

The Turbo Grignard Revolution: Solubility & Reactivity of Isopropylmagnesium Chloride-Lithium Chloride in THF

[1][2]

Executive Summary

The introduction of the "Turbo Grignard" reagent (

The Solubility Mechanism: The "Turbo" Effect

The core limitation of conventional isopropylmagnesium chloride (

The LiCl Intervention: When anhydrous LiCl is introduced, it acts as a "molecular wedge." It breaks down the polymeric magnesium networks into monomeric or dimeric bimetallic complexes. This depolymerization is the primary driver for the reagent's enhanced solubility and reactivity.

Mechanistic Pathway

The following diagram illustrates the structural transition from the inactive polymeric state to the active "Turbo" complex.

Caption: LiCl-mediated depolymerization of Grignard aggregates into reactive, soluble bimetallic species.

Physicochemical Profile in THF

The solubility of

| Property | Specification | Technical Note |

| Standard Concentration | 1.30 M | Optimal balance of saturation and stability. |

| Solvent Matrix | THF (Tetrahydrofuran) | Ether is less effective for LiCl solvation. |

| Density | 0.951 g/mL (at 25°C) | Essential for mass-based dosing. |

| Appearance | Clear to amber solution | Turbidity indicates moisture contamination/oxide formation. |

| Flash Point | -17°C | Highly Flammable (Class 3). |

| Storage Stability | Excellent at 25°C | Unlike some Grignards, does not crystallize readily at RT. |

Critical Insight: While pure LiCl saturates in THF at ~0.5 M, the presence of

Strategic Preparation & Handling

While commercially available, in-situ preparation allows for freshness assurance, critical for sensitive kinetic resolutions.

Preparation Protocol

-

Activation: Flame-dry a Schlenk flask under Argon. Add Mg turnings (1.1 equiv) and anhydrous LiCl (1.0 equiv).

-

Note: LiCl must be rigorously anhydrous (dried at 140°C under vacuum for 4h) to prevent immediate quenching.

-

-

Solvation: Add dry THF. The LiCl will dissolve slowly.

-

Initiation: Add a small portion of

-PrCl.[2] Once the exotherm begins (indicating Grignard initiation), add the remaining -

Maturation: Stir for 12 hours at room temperature to ensure complete conversion and complexation.

The Self-Validating Titration Protocol

Trustworthiness Pillar: Standard acid-base titrations are insufficient for organometallics due to interference from hydroxides/alkoxides. The Knochel I₂/LiCl Method is the gold standard because the presence of LiCl prevents the precipitation of

Reagents

-

Titrant: Iodine (

) crystals (approx 1 mmol, accurately weighed). -

Solvent: 0.5 M LiCl in anhydrous THF (Prepared by dissolving dry LiCl in THF).

-

Analyte: The

-PrMgCl[1][2][3][4]·LiCl solution to be tested.

Step-by-Step Methodology

-

Setup: Weigh ~254 mg of

into a dry, argon-flushed vial. -

Dissolution: Add 3-5 mL of the 0.5 M LiCl/THF solution. Stir until the iodine is fully dissolved.

-

Visual Check: The solution should be a deep dark brown.

-

-

Titration: Add the Grignard reagent dropwise via a microliter syringe to the stirring iodine solution.

-

Endpoint: The solution will transition from Dark Brown

Pale Yellow-

Validation: The endpoint is reached when the solution is completely clear and colorless.

-

-

Calculation:

Case Study: Halogen-Magnesium Exchange

The primary application of this reagent is the generation of functionalized aryl magnesium species at low temperatures (-20°C to -78°C). The high solubility of the reagent at these temperatures is crucial, as precipitation would stall the reaction.

Reaction Workflow

The following diagram outlines the standard workflow for converting an aryl bromide to a functionalized intermediate.

Caption: Workflow for Halogen-Magnesium exchange utilizing the high solubility and functional group tolerance of Turbo Grignard.

Why Solubility Matters Here

In standard Grignard chemistry, lowering the temperature to protect sensitive groups (like esters) often causes the reagent to crash out of solution, stopping the reaction. The

References

-

A LiCl-Mediated Br/Mg Exchange Reaction for the Preparation of Functionalized Aryl- and Heteroarylmagnesium Compounds from Organic Bromides Source: Angewandte Chemie International Edition URL:[Link]

-

Morphological Plasticity of LiCl Clusters Interacting with Grignard Reagent in Tetrahydrofuran Source: Journal of the American Chemical Society URL:[Link]

Methodological & Application

The "Turbo-Grignard": A Detailed Guide to the Use of Isopropylmagnesium Chloride-Lithium Chloride in Organic Synthesis

For researchers, medicinal chemists, and professionals in drug development, the quest for efficient and selective carbon-carbon and carbon-heteroatom bond formation is perpetual. Traditional organometallic reagents, while powerful, often come with limitations in terms of functional group tolerance and reaction conditions. This guide delves into the transformative capabilities of Isopropylmagnesium Chloride-Lithium Chloride (i-PrMgCl·LiCl), a reagent that has revolutionized the landscape of modern organic synthesis.

Part 1: The Dawn of the "Turbo-Grignard" Era

First introduced by the Knochel group, Isopropylmagnesium Chloride-Lithium Chloride, often dubbed the "Turbo-Grignard" reagent, represents a significant leap forward from conventional Grignard reagents.[1][2][3] Its enhanced reactivity and solubility, conferred by the addition of lithium chloride, allow for a host of synthetic transformations that were previously challenging or inefficient.[4][5]

The key to the remarkable properties of i-PrMgCl·LiCl lies in the synergistic interplay between the Grignard reagent and lithium chloride. LiCl is believed to break down the polymeric aggregates of the Grignard reagent in solution, leading to more reactive, monomeric species.[3][6][7] Furthermore, the formation of a magnesium 'ate' complex, [i-PrMgCl₂]⁻Li⁺, increases the nucleophilicity of the isopropyl group, thereby accelerating reactions.[3][7] This enhanced reactivity allows for reactions to be conducted at lower temperatures, significantly improving the tolerance for sensitive functional groups such as esters, nitriles, and ketones.[2][8]

Part 2: Preparation, Standardization, and Safe Handling

The reliable application of i-PrMgCl·LiCl hinges on its correct preparation and accurate determination of its concentration. As an organometallic reagent, it is highly flammable and moisture-sensitive, necessitating stringent anhydrous and anaerobic handling techniques.

Protocol 1: Preparation of i-PrMgCl·LiCl (ca. 1.3 M in THF)

This protocol is adapted from established literature procedures.[9]

Materials:

-

Magnesium turnings

-

Anhydrous Lithium Chloride (LiCl)

-

Isopropyl chloride (i-PrCl)

-

Anhydrous Tetrahydrofuran (THF)

Procedure:

-

Glassware Preparation: All glassware must be rigorously dried in an oven overnight at >120 °C and allowed to cool in a desiccator over a drying agent. The reaction flask should be assembled while hot and cooled under a stream of dry argon or nitrogen.

-

Reagent Setup: In a three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a dropping funnel, place magnesium turnings (1.1 equiv) and anhydrous LiCl (1.0 equiv). The system should be thoroughly flushed with an inert atmosphere.

-

Solvent Addition: Add anhydrous THF to the flask to cover the magnesium and LiCl.

-

Initiation: In the dropping funnel, prepare a solution of isopropyl chloride (1.0 equiv) in anhydrous THF. Add a small portion of the i-PrCl solution to the magnesium suspension. The reaction should initiate within a few minutes, evidenced by gentle refluxing. If the reaction does not start, gentle warming with a heat gun may be necessary.

-

Addition: Once the reaction has initiated, add the remaining i-PrCl solution dropwise at a rate that maintains a gentle reflux.

-

Completion: After the addition is complete, stir the reaction mixture at room temperature for an additional 12 hours to ensure complete conversion.

-

Storage: The resulting grey solution of i-PrMgCl·LiCl should be allowed to stand for the excess magnesium to settle. The supernatant can then be cannulated into a dry, argon-flushed storage vessel. The solution is typically around 1.3 M in THF.

Protocol 2: Titration of i-PrMgCl·LiCl Solution

Accurate determination of the Grignard reagent's concentration is paramount for stoichiometric control in subsequent reactions. A reliable method involves titration against iodine in the presence of excess LiCl.[10][11]

Materials:

-

Iodine (I₂)

-

Anhydrous Lithium Chloride (LiCl)

-

Anhydrous Tetrahydrofuran (THF)

-

The prepared i-PrMgCl·LiCl solution

Procedure:

-

Indicator Solution Preparation: In a flame-dried flask under an inert atmosphere, dissolve a precisely weighed amount of iodine (e.g., 254 mg, 1.0 mmol) in anhydrous THF saturated with LiCl (a saturated solution is approximately 0.5 M).[11] The LiCl is crucial for keeping the magnesium salts soluble throughout the titration, ensuring a sharp endpoint.[11][12]

-

Titration Setup: Cool the brown iodine solution to 0 °C in an ice bath.

-

Titration: Slowly add the i-PrMgCl·LiCl solution dropwise from a syringe with precise volume markings.

-

Endpoint: The endpoint is reached when the brown color of the iodine is completely discharged, resulting in a colorless and transparent solution.[11]

-

Calculation: The molarity of the i-PrMgCl·LiCl solution can be calculated based on the volume of the Grignard reagent required to react with the known amount of iodine.

Part 3: Core Applications in Modern Organic Synthesis

The enhanced reactivity and functional group tolerance of i-PrMgCl·LiCl have established it as a go-to reagent for several key transformations.

Application 1: Halogen-Magnesium Exchange Reactions

One of the most powerful applications of i-PrMgCl·LiCl is in the bromine-magnesium (Br/Mg) and iodine-magnesium (I/Mg) exchange reactions.[6][13] This method allows for the preparation of functionalized aryl and heteroaryl Grignard reagents from the corresponding bromides and iodides, a transformation that is often slow and requires harsh conditions with conventional Grignard reagents.[6] The presence of LiCl dramatically accelerates this exchange, enabling it to proceed at low temperatures and in the presence of a wide array of functional groups.[5][6][14]

Mechanism Insight: The Br/Mg exchange is believed to proceed through a four-centered transition state. The increased reactivity of the i-PrMgCl·LiCl complex lowers the activation energy for this process.

Protocol 3: Br/Mg Exchange and Electrophilic Quench

This protocol illustrates a typical Br/Mg exchange on an aromatic bromide followed by reaction with an electrophile.

Materials:

-

Aryl bromide

-

Standardized i-PrMgCl·LiCl solution in THF

-

Electrophile (e.g., benzaldehyde, allyl bromide)

-

Anhydrous THF

Procedure:

-

Reaction Setup: In a flame-dried, argon-flushed flask, dissolve the aryl bromide (1.0 equiv) in anhydrous THF.

-

Grignard Addition: Cool the solution to the desired temperature (typically between -15 °C and 0 °C).[6] Slowly add the standardized i-PrMgCl·LiCl solution (1.05 equiv) dropwise.

-

Monitoring the Exchange: The progress of the Br/Mg exchange can be monitored by GC analysis of quenched aliquots. The reaction is typically complete within 1-4 hours.

-

Electrophilic Quench: Once the exchange is complete, add the electrophile (1.1 equiv) at the same temperature.

-

Workup: After the reaction with the electrophile is complete (as monitored by TLC or GC), quench the reaction by the slow addition of a saturated aqueous NH₄Cl solution.

-

Extraction and Purification: Extract the aqueous layer with an organic solvent (e.g., diethyl ether or ethyl acetate). The combined organic layers are then washed with brine, dried over anhydrous MgSO₄ or Na₂SO₄, filtered, and concentrated under reduced pressure. The crude product can then be purified by column chromatography.

| Substrate Functional Group | Compatibility with i-PrMgCl·LiCl | Reference |

| Ester (e.g., -CO₂Me) | Tolerated at low temperatures | |

| Nitrile (-CN) | Generally well-tolerated | [7][15] |

| Ketone | Requires protection or low temperatures | [2] |

| Halogens (Cl, Br, I) | Can undergo selective exchange | [7] |

| Aldehyde | Requires protection | [16] |

Application 2: Directed Metalation with Knochel-Hauser Bases